N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13(26)25-8-7-16-18(11-23)22(29-20(16)12-25)24-21(27)17-9-14-5-3-4-6-15(14)10-19(17)28-2/h3-6,9-10H,7-8,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCUMCHXCZGENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 405.46 g/mol. Its structure features a thienopyridine moiety linked to a methoxynaphthalene carboxamide, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with thienopyridine structures often exhibit significant anticancer properties. For instance, studies on related compounds have shown:
- Cytotoxicity : Compounds similar to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin) have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and cervical cancer cells. The IC50 values for these activities typically range from 10 to 15 µg/mL .
- Mechanism of Action : These compounds may induce apoptosis through p53-independent pathways, affecting cell cycle regulation by downregulating cyclins and promoting G1 phase arrest. They also interfere with signaling pathways such as PI3K/AKT, which are critical in cancer progression .
Anti-inflammatory Effects
In addition to anticancer activity, the compound may possess anti-inflammatory properties. Studies on related thienopyridine derivatives have shown:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been noted for their ability to suppress the production of TNF-α and IL-6 in activated macrophages, suggesting potential use in treating inflammatory diseases .
Neuroprotective Potential
Some derivatives of thienopyridines have been explored for their neuroprotective effects. They exhibit inhibition of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders like Parkinson's disease. This inhibition could lead to increased levels of neuroprotective neurotransmitters such as dopamine .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against NSCLC and HeLa cells | |
| Anti-inflammatory | Suppression of TNF-α and IL-6 | |
| Neuroprotective | MAO-B inhibition |
Case Study: Anticancer Activity Assessment
A study conducted by Gong et al. evaluated the anticancer effects of a related thienopyridine compound on NSCLC cell lines. The results indicated:
- Inhibition of Cell Growth : The compound inhibited growth in a dose-dependent manner.
- Induction of Apoptosis : The study observed increased apoptosis rates in treated cells compared to controls, highlighting the compound's potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features
Key Differences in Physicochemical Properties
Lipophilicity: The target compound’s acetyl group increases lipophilicity compared to Analog 1’s methyl group.
Solubility :
- Analog 2’s pyrrolidinylsulfonyl group improves aqueous solubility compared to the target compound’s methoxynaphthalene moiety, which is bulkier and less polar .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
